(+-)-3-Phenyl-1,2-propanediamine dihydrochloride
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Overview
Description
(±)-3-Phenyl-1,2-propanediamine dihydrochloride is a chiral diamine compound that has significant applications in various fields of chemistry and biology. This compound is known for its ability to form stable complexes with metals and its utility in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-Phenyl-1,2-propanediamine dihydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-Phenyl-1,2-propanedinitrobenzene using a palladium catalyst under hydrogen gas. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (±)-3-Phenyl-1,2-propanediamine dihydrochloride may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(±)-3-Phenyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-3-Phenyl-1,2-propanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which (±)-3-Phenyl-1,2-propanediamine dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The compound’s molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar coordination properties but lacking the phenyl group.
N-(1-Naphthyl)ethylenediamine: Similar in structure but with a naphthyl group instead of a phenyl group.
o-Phenylenediamine: An aromatic diamine with different reactivity due to the ortho position of the amino groups.
Uniqueness
(±)-3-Phenyl-1,2-propanediamine dihydrochloride is unique due to its chiral nature and the presence of the phenyl group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic processes.
Properties
IUPAC Name |
3-phenylpropane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-9(11)6-8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDMLLPTPDQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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